molecular formula C9H6F2N2O5 B021096 N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide CAS No. 1736-66-9

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

Cat. No.: B021096
CAS No.: 1736-66-9
M. Wt: 260.15 g/mol
InChI Key: CAEOZURPACAVKU-UHFFFAOYSA-N
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Description

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H6F2N2O5 and its molecular weight is 260.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

  • Antioxidant and Anti-inflammatory Activities: A study highlighted the synthesis and evaluation of novel compounds for their antioxidant and anti-inflammatory activities. Among these, certain derivatives exhibited significant effectiveness in various assays, suggesting potential applications in developing treatments for conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Chemical Synthesis and Drug Development

  • Synthesis of CK1 Inhibitors: Research on the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for Alzheimer's disease imaging, involved compounds with a structure similar to N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide. This highlights the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Radioligand Development

  • A2B Adenosine Receptor Antagonists: A study introduced MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors, for use as a radioligand. This research indicates the potential of similar compounds in the development of pharmacological tools to study adenosine receptor subtypes (Baraldi et al., 2004).

Novel Synthetic Processes

  • Green Synthesis Approaches: A novel synthetic process involving N-(4-difluoromethoxyphenyl)-acetamide, related to the compound , showcases the application of green chemistry principles in synthesizing bioactive molecules. This approach emphasizes the importance of sustainable methods in chemical synthesis (Yong, 2011).

Properties

IUPAC Name

N-(2,2-difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O5/c1-4(14)12-5-2-7-8(3-6(5)13(15)16)18-9(10,11)17-7/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEOZURPACAVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578137
Record name N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-66-9
Record name N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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